(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol
Overview
Description
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol is a complex organic compound with the molecular formula C18H14FIOS and a molecular weight of 424.27 g/mol . This compound features a thiophene ring substituted with a fluorophenyl group and an iodo-methylphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol typically involves multi-step organic reactions. One common method includes the coupling of 4-fluorophenylthiophene with 5-iodo-2-methylbenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to reduction reactions to yield the final methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Scientific Research Applications
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanol
- (5-(4-Fluorophenyl)thiophen-2-yl)(5-chloro-2-methylphenyl)methanol
- (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-ethylphenyl)methanol
Uniqueness
The uniqueness of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for targeted research and specialized applications .
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10,18,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVHPWTYCPDLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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